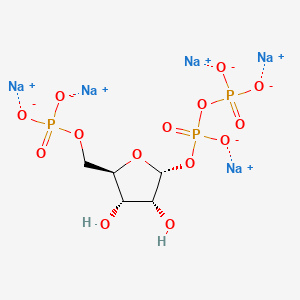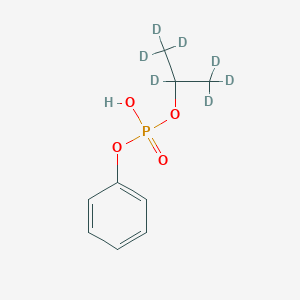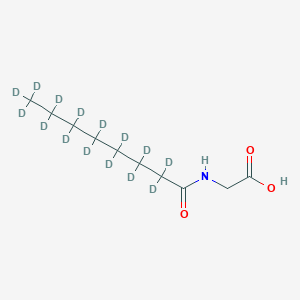
AChE-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-21, also known as Compound I-8, is a highly potent and selective orally active inhibitor of acetylcholinesterase (AChE). It exhibits an impressive inhibitory concentration (IC50) of 2.66 nanomolar. Additionally, this compound demonstrates excellent in vitro blood-brain barrier permeability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-21 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. The process would also involve stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: AChE-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Applications De Recherche Scientifique
AChE-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and its effects on various chemical reactions.
Biology: Used to investigate the role of acetylcholinesterase in biological systems and its impact on neurotransmission.
Medicine: Explored as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mécanisme D'action
AChE-IN-21 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By binding to both the catalytic active site and the peripheral anionic site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness of AChE-IN-21: this compound stands out due to its high potency, selectivity, and excellent blood-brain barrier permeability. These properties make it a promising candidate for further research and development in the field of neurodegenerative disease treatment .
Propriétés
Formule moléculaire |
C24H29NO4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(3Z)-3-[6-[benzyl(methyl)amino]hexylidene]-5,6-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C24H29NO4/c1-25(17-18-11-7-6-8-12-18)14-10-5-4-9-13-21-19-15-22(27-2)23(28-3)16-20(19)24(26)29-21/h6-8,11-13,15-16H,4-5,9-10,14,17H2,1-3H3/b21-13- |
Clé InChI |
WHYYJDIDWYSXOY-BKUYFWCQSA-N |
SMILES isomérique |
CN(CCCCC/C=C\1/C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3 |
SMILES canonique |
CN(CCCCCC=C1C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


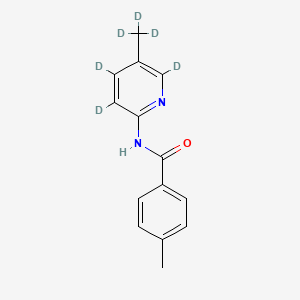
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

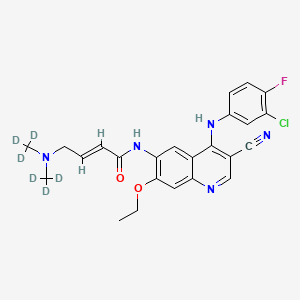

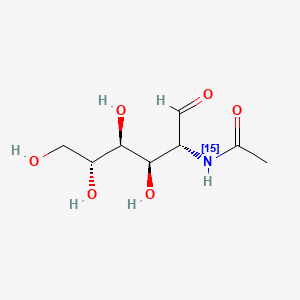
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)

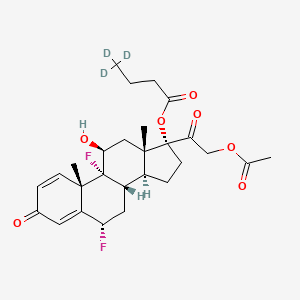
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
